molecular formula C8H7BrN2 B109465 5-Bromo-1-methyl-1H-indazole CAS No. 465529-57-1

5-Bromo-1-methyl-1H-indazole

Cat. No.: B109465
CAS No.: 465529-57-1
M. Wt: 211.06 g/mol
InChI Key: RMCHMXPTUMFFBZ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the fifth position and a methyl group at the first position makes this compound unique. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazole typically involves the bromination of 1-methylindazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the selective bromination at the fifth position of the indazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, forming 1-methylindazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Various substituted indazoles depending on the nucleophile.

    Oxidation Products: Oxidized derivatives of 1-methylindazole.

    Reduction Products: 1-Methylindazole.

Scientific Research Applications

5-Bromo-1-methyl-1H-indazole is extensively used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-1H-indazole: Lacks the methyl group, affecting its solubility and reactivity.

    5-Bromo-3-methyl-1H-indazole: Similar structure but with the methyl group at the third position, leading to different chemical properties.

Uniqueness: 5-Bromo-1-methyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.

Properties

IUPAC Name

5-bromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCHMXPTUMFFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626441
Record name 5-Bromo-1-methyl-1H-indazole
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465529-57-1
Record name 5-Bromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465529-57-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indazole
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Record name 5-Bromo-1-methyl-1H-indazole
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Synthesis routes and methods I

Procedure details

A suspension of 5-bromo-1H-indazole (200 mg, 1.02 mmol), cesium carbonate (661 mg, 2.00 mmol), and iodomethane (156 mg, 1.10 mmol) in dimethylformamide (3 mL) was stirred at room temperature for 15 h. The mixture was partitioned between 5% lithium chloride and ethyl acetate, the aqueous layer was extracted with ethyl acetate (2×), the combined organic extracts were washed with 1 N sodium hydroxide, and brine, dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography on silica (hexanes/ethyl acetate 4:1) gave 5-bromo-1-methyl-1H-indazole (150 mg, 70% yield) as an orange solid. MS (EI) for C8H7BrN2: 212 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromo-1H-indazole (1r) (10 g, 51 mmol) in THF was added slowly to a cold solution of NaH (2.2 g, 60% wt in oil, 56 mmol) in THF under nitrogen. After 15 minutes, iodomethane (10.8 g, 76 mmol) was added to the dark solution at 0° C. After 2 hours, the mixture was poured into 1N HCl (30 mL) and extracted with EtOAc (2×50 mL), and the combined extracts were washed with brine (50 mL), dried over Na2SO4, filtered, and concentrated. Column chromatography (silica gel): hexane:EtOAc (10-40%) resulted in 8.2 g of final product (2r). 1H NMR (400 MHz, CDCl3) δ 7.9 (s, 1H), 7.84 (s, 1H), 7.43 (d, J=8.8 Hz, 1H), 7.24 (d, J=8.8 Hz, 1H), 4.04 (s, 3H); MS (ESI) m/z 213 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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